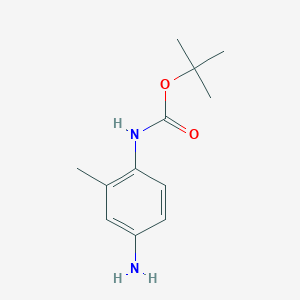

(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

Description

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester (CAS: 325953-40-0) is a carbamate derivative characterized by a tert-butyl carbamate group attached to a para-amino and ortho-methyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in peptide chemistry and heterocyclic compound development. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZKDVSZYCRBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514886 | |

| Record name | tert-Butyl (4-amino-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325953-40-0 | |

| Record name | tert-Butyl (4-amino-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325953-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Purification

- Techniques : Recrystallization from suitable solvents or column chromatography.

- Industrial Scale : Use of continuous flow reactors and large-scale crystallization or distillation to isolate the product efficiently.

| Parameter | Typical Conditions |

|---|---|

| Starting Material | 4-amino-2-methylphenol |

| Carbamoylating Agent | tert-butyl chloroformate |

| Base | Triethylamine |

| Solvent | Anhydrous dichloromethane or THF |

| Temperature | 0–25 °C |

| Reaction Time | 2–16 hours |

| Purification | Recrystallization or column chromatography |

Industrial Production Methods

Industrial synthesis mirrors laboratory methods but incorporates process intensification:

- Reactor Type : Large-scale batch reactors or continuous flow systems.

- Mixing : Efficient stirring to ensure homogeneity.

- Purification : Industrial crystallization and distillation techniques replace small-scale chromatography.

- Yield Optimization : Process parameters are optimized to maximize yield and purity while minimizing by-products.

Alternative Synthetic Approaches

While the direct carbamoylation of 4-amino-2-methylphenol is the most common, alternative methods include:

- Protection/Deprotection Strategies : Protecting the amino group during carbamate formation to avoid side reactions.

- Use of Carbamate Precursors : Employing tert-butyl carbamate derivatives or isocyanates as intermediates.

- Microwave-Assisted Synthesis : Accelerating reaction rates under controlled microwave irradiation.

Reaction Mechanism Insights

The reaction mechanism involves:

- Nucleophilic attack by the amino group on the electrophilic carbonyl carbon of tert-butyl chloroformate.

- Formation of a tetrahedral intermediate.

- Elimination of chloride ion, facilitated by the base.

- Formation of the carbamate ester bond.

This mechanism is supported by spectroscopic monitoring (e.g., NMR, IR) showing disappearance of chloroformate signals and appearance of carbamate characteristic peaks.

Research Findings and Data

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| [^1H NMR](pplx://action/followup) | Signals corresponding to aromatic protons, methyl group at 2-position, tert-butyl group singlet (~1.4 ppm), and NH2 protons. |

| [^13C NMR](pplx://action/followup) | Signals for aromatic carbons, carbamate carbonyl (~155-160 ppm), and tert-butyl carbons. |

| IR Spectroscopy | Strong carbamate C=O stretch (~1700 cm^-1), NH2 bending, and tert-butyl C-H stretches. |

Yield and Purity

- Typical isolated yields range from 70% to 95% depending on reaction scale and purification method.

- Purity assessed by HPLC or GC typically exceeds 98% for research-grade material.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Carbamoylation | 4-amino-2-methylphenol + tert-butyl chloroformate | Anhydrous solvent, base, 0–25 °C, 2–16 h | Straightforward, high yield | Sensitive to moisture |

| Protection/Deprotection | Protected amine derivatives | Multi-step, mild conditions | Avoids side reactions | Longer synthesis time |

| Microwave-Assisted Synthesis | Same as direct carbamoylation | Microwave irradiation, shorter time | Faster reaction | Requires specialized equipment |

| Industrial Continuous Flow | Same as direct carbamoylation | Large scale, controlled flow | Scalable, efficient | High initial setup cost |

Chemical Reactions Analysis

Types of Reactions

(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl [2-Amino-2-(4-methoxyphenyl)ethyl]carbamate (CAS: Not specified)

- Structure : Features a methoxy group at the para position and an ethyl linker between the phenyl ring and carbamate group.

- Key Differences: The methoxy substituent increases polarity compared to the methyl group in the target compound, reducing lipophilicity (lower XLogP3 predicted).

- Applications : Used in medicinal chemistry for dopamine receptor modulation due to its methoxy-phenyl motif.

[2-(4-Amino-phenyl)-ethyl]-carbamic Acid tert-Butyl Ester (CAS: 94838-59-2)

- Structure: Contains an ethyl spacer between the phenyl ring and carbamate, with an amino group at the para position.

- Molecular weight (222.28 g/mol) matches the target compound, but the lack of a methyl substituent reduces steric shielding of the amino group .

- Applications : Intermediate in the synthesis of kinase inhibitors targeting cancer pathways.

(5-Amino-2-methoxy-phenyl)-carbamic Acid tert-Butyl Ester (CAS: 312300-45-1)

- Structure: Amino group at position 5 and methoxy at position 2 on the phenyl ring.

- Key Differences :

- Applications : Precursor in the synthesis of serotonin receptor ligands.

(4-Chloro-2-fluoro-phenyl)-carbamic Acid tert-Butyl Ester (CAS: 956828-47-0)

- Structure : Halogenated phenyl ring with chlorine (para) and fluorine (ortho) substituents.

- Key Differences :

- Applications : Key intermediate in antiviral drug development.

Comparative Analysis of Physicochemical and Functional Properties

Biological Activity

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl 4-amino-2-methylphenylcarbamate, is a compound with significant potential in pharmaceutical applications. Its molecular formula is with a molecular weight of approximately 222.28 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 222.28 g/mol

- CAS Number : 325953-40-0

The biological activity of this compound is primarily linked to its role as a carbamate derivative. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission. Additionally, compounds in this class have been studied for their anti-inflammatory and antioxidant properties.

Pharmacological Activity

-

Anti-inflammatory Effects :

- Studies have shown that carbamate derivatives can inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammatory responses. For example, derivatives similar to (4-amino-2-methyl-phenyl)-carbamic acid have demonstrated IC50 values indicating significant inhibition of NF-κB activity in cellular models .

-

Antioxidant Properties :

- The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is beneficial in various therapeutic contexts, including neuroprotection and cancer prevention.

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | NF-κB inhibition | |

| Antioxidant | Free radical scavenging | |

| Neuroprotection | Modulation of neurotransmitter levels |

Case Study: NF-κB Inhibition

A study conducted on A549 cells demonstrated that certain carbamate derivatives effectively inhibited NF-κB activation induced by TNF-α stimulation. The most potent analogs showed IC50 values around 2.83 μM, indicating strong anti-inflammatory potential . This suggests that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Case Study: Antioxidant Activity

Another investigation into the antioxidant capacity of similar carbamate structures revealed their ability to reduce oxidative stress markers in vitro. This property is particularly relevant for neurodegenerative diseases where oxidative damage is a key pathological feature .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-amino-2-methyl-phenyl)-carbamic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety. A two-step approach is common:

Amine Protection : React 4-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

- Key Considerations : Ensure anhydrous conditions to prevent Boc group hydrolysis. Yield optimization may require adjusting stoichiometry (1.2–1.5 eq Boc anhydride per amine) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet, 9H), aromatic protons (δ 6.5–7.2 ppm, split due to substituents), and NH (δ ~5.0 ppm, broad if deprotected).

- ¹³C NMR : Tert-butyl carbons (δ ~28 ppm for CH3, ~80 ppm for quaternary C), carbonyl (δ ~155 ppm) .

- MS : ESI-MS or HRMS should show [M+H]⁺ or [M+Na]⁺ peaks. Confirm molecular formula (e.g., C₁₃H₂₀N₂O₂ requires 260.15 g/mol) .

- Validation : Compare with literature spectra of structurally analogous tert-butyl carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Chromatography : Use silica gel with hexane/EtOAc (4:1 to 1:1). For polar impurities, add 1–5% MeOH .

- Recrystallization : Dissolve in hot ethanol or ethyl acetate, then cool to −20°C. Filter and dry under vacuum .

- Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient). Monitor for residual solvents (e.g., THF, DCM) via GC-MS .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants in ¹H NMR) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the carbamate group) by acquiring spectra at 25°C and 60°C .

- 2D Experiments : Use HSQC or HMBC to confirm connectivity. For example, HMBC correlations between the tert-butyl protons and the carbonyl carbon can validate Boc group integrity .

- Impurity Analysis : Compare with side products like deprotected amines (δ ~2.5 ppm for NH₂ in ¹H NMR) or oxidized derivatives .

Q. What is the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies:

- Acidic (0.1 M HCl, 25°C): Boc group hydrolyzes within 1–2 hours.

- Neutral/Basic (PBS, pH 7.4): Stable for >48 hours at 25°C .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at −20°C under nitrogen for long-term stability .

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling or peptide synthesis?

- Methodological Answer :

- Cross-Coupling : The Boc group is inert under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling selective functionalization of halide-substituted aryl rings .

- Peptide Synthesis : Use TFA/DCM (1:1) to deprotect the amine. Monitor deprotection via ¹H NMR loss of tert-butyl signal .

Q. What computational methods can predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., kinases) from the PDB. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .

- MD Simulations : Assess binding stability (GROMACS, AMBER) over 100 ns. Calculate binding free energy (MM-PBSA) to rank affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer :

- Variable Screening : Optimize parameters using DoE (Design of Experiments):

- Solvent (THF vs. DCM), base (Et₃N vs. NaHCO₃), temperature (0°C vs. RT) .

- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water and prevent Boc hydrolysis .

Key Safety and Handling Guidelines

- Storage : −20°C in airtight containers under inert gas (N₂ or Ar). Avoid exposure to moisture .

- Hazards : Non-hazardous per GHS criteria, but handle with gloves/eye protection due to potential amine irritancy after deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.